Dhfr-IN-10
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Overview
Description
Dhfr-IN-10 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleic acids, proteins, and lipids, making it a significant target for therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-10 typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include reactions such as nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dhfr-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Dhfr-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular metabolism and its effects on cell proliferation.
Medicine: Explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to inhibit DHFR.
Industry: Utilized in the development of new drugs and in biochemical research
Mechanism of Action
Dhfr-IN-10 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleic acids and other biomolecules. The molecular targets and pathways involved include the folate metabolism pathway and the synthesis of thymidylate, purines, and certain amino acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dhfr-IN-10 include methotrexate, trimethoprim, and pyrimethamine. These compounds also inhibit dihydrofolate reductase but may differ in their chemical structure, potency, and specificity .
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against DHFR. It may also exhibit different pharmacokinetic and pharmacodynamic properties compared to other DHFR inhibitors, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H14BrN3S3 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C20H14BrN3S3/c21-14-7-5-13(6-8-14)16-12-27-20(22-16)24-17(19-4-2-10-26-19)11-15(23-24)18-3-1-9-25-18/h1-10,12,17H,11H2 |
InChI Key |
OARKGSIKLJDXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=CS5 |
Origin of Product |
United States |
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